molecular formula C8H9BrS B12943008 (3-(Bromomethyl)phenyl)methanethiol

(3-(Bromomethyl)phenyl)methanethiol

Cat. No.: B12943008
M. Wt: 217.13 g/mol
InChI Key: FLHKFPGFCDVDQJ-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenyl)methanethiol is a brominated aromatic thiol characterized by a benzene ring substituted with a bromomethyl (-CH₂Br) group at the 3-position and a methanethiol (-CH₂SH) group. The bromomethyl moiety enhances its reactivity in nucleophilic substitution reactions, while the thiol group confers nucleophilic and redox-active properties. This compound is likely employed in organic synthesis as a versatile intermediate, particularly in thiol-ene click chemistry, disulfide bond formation, or as a ligand in metal coordination complexes. Its dual functionality enables applications in pharmaceuticals, materials science, and polymer chemistry .

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

[3-(bromomethyl)phenyl]methanethiol

InChI

InChI=1S/C8H9BrS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2

InChI Key

FLHKFPGFCDVDQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents. This method minimizes the generation of toxic byproducts and provides a high yield of the desired product . Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3-(Bromomethyl)phenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium iodide (NaI) in acetone is commonly used to facilitate substitution reactions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Major Products Formed:

  • Substitution reactions yield various substituted phenylmethanethiol derivatives.
  • Oxidation reactions produce disulfides or sulfonic acids.
  • Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

(3-(Bromomethyl)phenyl)methanethiol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophile, facilitating substitution reactions with nucleophiles. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Comparison with Similar Compounds

Halogen-Substituted Analogues: (3-Chlorophenyl)methanethiol

(3-Chlorophenyl)methanethiol replaces the bromomethyl group with a chlorine atom. Key differences include:

  • Reactivity : The bromomethyl group in the target compound is a superior leaving group compared to chlorine, enabling faster SN2 reactions.
  • Physical Properties : Bromine’s larger atomic size increases molecular weight (253.16 g/mol vs. ~158.6 g/mol for the chloro analogue) and may reduce volatility.
  • Applications : While both compounds serve as thiolated intermediates, the bromomethyl derivative’s enhanced reactivity makes it preferable for stepwise alkylation or cross-coupling reactions .

Boronic Acid Derivatives: 3-Bromomethylphenylboronic Acid

This compound features a boronic acid (-B(OH)₂) group instead of methanethiol.

  • Reactivity : The boronic acid group facilitates Suzuki-Miyaura cross-couplings, whereas the thiol group in the target compound enables thiol-specific conjugations.
  • Stability : Boronic acids are prone to protodeboronation under acidic conditions, while thiols may oxidize to disulfides in air.
  • Applications : 3-Bromomethylphenylboronic acid is used in aryl-aryl bond formation, whereas the target compound is suited for functionalizing biomolecules or polymers .

Heterocyclic Analogues: 2-[3-(Bromomethyl)phenyl]thiophene

This derivative incorporates a thiophene ring instead of a benzene ring.

  • Reactivity : The bromomethyl group retains substitution reactivity, but the thiophene ring may participate in electrophilic substitutions distinct from benzene.
  • Applications : Used in organic electronics, whereas the target compound’s thiol group expands utility in biochemical contexts .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Primary Applications
(3-(Bromomethyl)phenyl)methanethiol 253.16 -CH₂Br, -CH₂SH Not reported Organic synthesis, bioconjugation
(3-Chlorophenyl)methanethiol ~158.6 -Cl, -CH₂SH Not reported Intermediate for halogenated thiols
3-Bromomethylphenylboronic acid 215.02 -CH₂Br, -B(OH)₂ Not reported Suzuki cross-coupling reactions
2-[3-(Bromomethyl)phenyl]thiophene 253.16 -CH₂Br, thiophene 57 Organic electronics, materials
5-(Bromomethyl)-3-phenylisoxazole 238.08 -CH₂Br, isoxazole 82.5–85 Heterocyclic synthesis

Research Findings and Implications

  • Reactivity Trends : Bromomethyl-substituted compounds exhibit higher reactivity in alkylation compared to chloro analogues, as seen in their use in multi-step syntheses .
  • Biological Considerations : Thiol-containing compounds like this compound may interact with cellular thiols (e.g., glutathione), necessitating cytotoxicity evaluations similar to those reported for di-thienyl derivatives in T98G and HEK cell lines .
  • Synthetic Utility : The target compound’s dual functionality allows for sequential modifications, such as bromine displacement followed by thiol-mediated coupling, offering flexibility in drug design or polymer functionalization .

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